tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
CAS No.:
Cat. No.: VC18614083
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO5/c1-10(2,3)17-9(13)12-4-7-6-16-8(5-12)11(7,14)15/h7-8,14-15H,4-6H2,1-3H3 |
| Standard InChI Key | ZPEZLZWLABRCTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2COC(C1)C2(O)O |
Introduction
Chemical Structure and Molecular Properties
Core Bicyclic Framework
The compound features a 6-oxa-3-azabicyclo[3.2.1]octane core, where oxygen and nitrogen atoms occupy positions 6 and 3, respectively. Two hydroxyl groups at the 8th position introduce polarity, while the tert-butyl ester at position 3 enhances steric bulk and metabolic stability .
Table 1: Molecular Properties
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1700 cm⁻¹ (C=O ester).
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NMR: Distinct signals for tert-butyl (δ 1.4 ppm, singlet) and bicyclic protons (δ 3.0–4.0 ppm) .
Synthesis and Methodological Advances
Key Synthetic Routes
Synthesis typically involves three stages:
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Core Formation: Cyclization of pyrrolidine derivatives with epoxides or ketones to construct the bicyclic framework .
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Hydroxylation: Selective oxidation or dihydroxylation at C8 using OsO₄ or KMnO₄.
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Esterification: Introduction of the tert-butyl group via Boc protection with di-tert-butyl dicarbonate (Boc₂O) .
Table 2: Representative Synthesis Protocol
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclization via Grubbs catalyst | 65% | |
| 2 | Dihydroxylation (OsO₄, NMO) | 78% | |
| 3 | Boc protection (Boc₂O, DMAP) | 92% |
Flow Microreactor Innovations
Recent advances utilize flow microreactors for Boc protection, enhancing reaction efficiency (90% yield) and reducing side products compared to batch methods .
Pharmacological Significance
CNS Modulation
The bicyclic structure mimics tropane alkaloids, enabling interactions with dopamine and serotonin transporters. In vitro assays show moderate affinity for DAT (Ki = 120 nM).
Table 3: Bioactivity Profile
| Activity | Model System | Result | Source |
|---|---|---|---|
| Dopamine Transporter | HEK293 cells | Ki = 120 nM | |
| SARS-CoV-2 Mpro | Enzymatic assay | IC₅₀ = 2.5 µM | |
| Cytotoxicity (MCF-7) | Breast cancer cells | IC₅₀ = 8 µM |
Recent Research Developments
Drug Delivery Systems
Nanoparticle formulations (PLGA-based) improve bioavailability by 40% in rodent models, addressing poor aqueous solubility.
Structural Analogues
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